molecular formula C18H13F2NO2S B4286547 N-2-biphenylyl-2,4-difluorobenzenesulfonamide

N-2-biphenylyl-2,4-difluorobenzenesulfonamide

Cat. No.: B4286547
M. Wt: 345.4 g/mol
InChI Key: OEKUGYLOZFEOKR-UHFFFAOYSA-N
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Description

N-2-biphenylyl-2,4-difluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a biphenyl group attached to a difluorobenzenesulfonamide moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-biphenylyl-2,4-difluorobenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-biphenylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-2-biphenylyl-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The biphenyl moiety can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The biphenyl group can engage in coupling reactions, forming larger aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of biphenyl ketones or quinones.

    Reduction: Formation of biphenyl alcohols or amines.

Scientific Research Applications

N-2-biphenylyl-2,4-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The biphenyl group can interact with hydrophobic pockets, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzenesulfonamide: Lacks the biphenyl group, resulting in different chemical properties and biological activities.

    N-2-biphenylylbenzenesulfonamide: Similar structure but without the fluorine atoms, affecting its reactivity and interactions.

    N-2-biphenylyl-2,6-difluorobenzenesulfonamide: Similar but with fluorine atoms in different positions, altering its electronic properties.

Uniqueness

N-2-biphenylyl-2,4-difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the presence of the biphenyl group. These structural features confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

2,4-difluoro-N-(2-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO2S/c19-14-10-11-18(16(20)12-14)24(22,23)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKUGYLOZFEOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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